![molecular formula C23H24N2O3S B3633964 N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B3633964.png)
N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide
Overview
Description
N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many biologically active molecules. The presence of the phenyl and propanamide groups further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide typically involves a multi-step process. One common method is the reaction of 4-aminobenzenesulfonamide with 2,6-dimethylphenyl isocyanate to form the intermediate sulfonamide. This intermediate is then reacted with 3-phenylpropanoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s biological effects. The phenyl and propanamide groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide can be compared with other sulfonamide-containing compounds:
N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-2-naphthalenesulfonamide: Similar in structure but with a naphthalene ring instead of a phenylpropanamide group, leading to different chemical properties and applications.
N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide: Contains additional methoxy groups, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-7-6-8-18(2)23(17)25-29(27,28)21-14-12-20(13-15-21)24-22(26)16-11-19-9-4-3-5-10-19/h3-10,12-15,25H,11,16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKFLXZNYDILSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


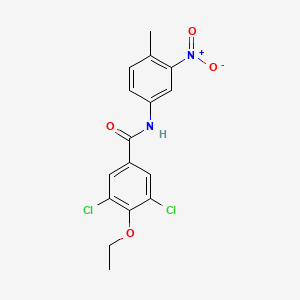
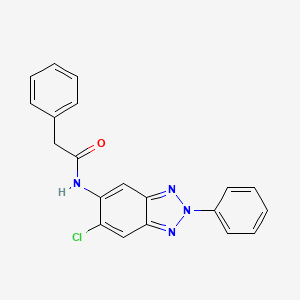
![2,5-dichloro-N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3633908.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B3633915.png)
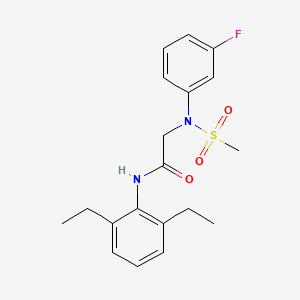
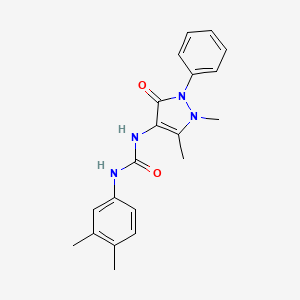
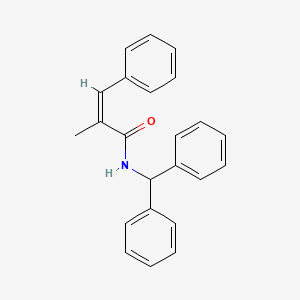
![5-bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B3633951.png)
![2-(1-naphthyl)-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3633953.png)
![3,5-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3633971.png)
![N-(2-methoxybenzyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3633972.png)
![methyl {6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3633987.png)
![2-{[(carboxymethyl)(methyl)amino]carbonyl}benzoic acid](/img/structure/B3633990.png)
![2-(2-nitrophenyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B3633994.png)
